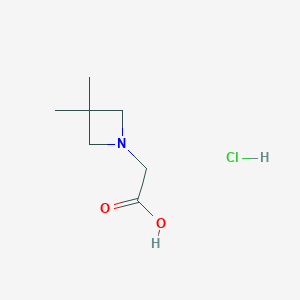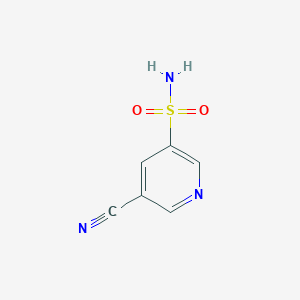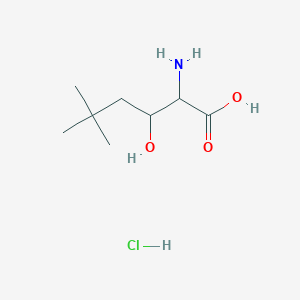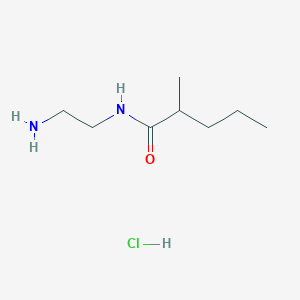![molecular formula C7H7F3N2O2 B1382606 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1823464-54-5](/img/structure/B1382606.png)
2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Overview
Description
The compound “2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group attached to the pyrazole ring could potentially enhance the compound’s stability and reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the trifluoromethyl group could potentially affect the compound’s polarity, stability, and reactivity .
Scientific Research Applications
Heterocyclic Synthesis
2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is used in the synthesis of various heterocyclic compounds. A study reported the formation of interesting bicyclic heterocycles from a similar starting material, indicating its utility in generating diverse molecular structures (Smyth et al., 2007).
Herbicide Intermediate Synthesis
This compound serves as a key intermediate in the synthesis of herbicides. Zhou Yu (2002) described the preparation of a related compound, which is a crucial intermediate for herbicides, demonstrating its agricultural applications (Zhou Yu, 2002).
Multi-component Reaction Synthesis
It's involved in multi-component reactions to synthesize various derivatives. Xiao et al. (2011) utilized a related compound in a one-pot, four-component reaction, highlighting its role in efficient synthetic methodologies (Xiao, Lei, & Hu, 2011).
Angiotensin Converting Enzyme (ACE) Inhibitors
This compound has been used in the synthesis of molecules with potential medical applications, such as ACE inhibitors. Kantevari et al. (2011) synthesized novel chalcones and pyrazoles, indicating its relevance in medicinal chemistry (Kantevari, Addla, Bagul, Sridhar, & Banerjee, 2011).
Cancer Research
It has applications in the development of chemotherapeutic agents. Pellei et al. (2023) synthesized silver complexes using related compounds, showing promise in small-cell lung carcinoma treatment (Pellei et al., 2023).
Molecular Docking Studies
The compound is used in studies involving molecular docking, which aids in understanding drug-receptor interactions. Nayak & Poojary (2019) utilized a related compound for docking studies with human prostaglandin reductase (Nayak & Poojary, 2019).
Antimicrobial Agents
This compound is a precursor in synthesizing antimicrobial agents. Kumar et al. (2012) synthesized derivatives showing antimicrobial activity, underlining its importance in pharmacology (Kumar, Meenakshi, Kumar, & Kumar, 2012).
properties
IUPAC Name |
2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-4-2-12(3-5(13)14)11-6(4)7(8,9)10/h2H,3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYBQPIPDBWRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
CAS RN |
1823464-54-5 | |
| Record name | 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1382524.png)
![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1382527.png)








![[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1382541.png)

